molecular formula C12H14Cl2O4 B044832 1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl-)-1-pentanone CAS No. 113411-16-8

1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl-)-1-pentanone

Cat. No.: B044832
CAS No.: 113411-16-8
M. Wt: 293.14 g/mol
InChI Key: VZEUMRXJWIAEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one is a chemical compound known for its unique structure and properties. It is a phenolate anion resulting from the removal of a proton from one of the hydroxy groups of the parent compound. This compound is significant in various scientific research fields due to its differentiation-inducing properties and its role as a signaling molecule .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one involves its role as a signaling molecule. It interacts with specific receptors and pathways to induce cellular differentiation and other biological effects. The molecular targets include various enzymes and receptors involved in cell signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one is unique due to its specific combination of functional groups and its ability to act as a differentiation-inducing factor. This makes it valuable in various research and industrial applications .

Properties

CAS No.

113411-16-8

Molecular Formula

C12H14Cl2O4

Molecular Weight

293.14 g/mol

IUPAC Name

1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one

InChI

InChI=1S/C12H14Cl2O4/c1-3-4-5-6(15)7-10(16)8(13)12(18-2)9(14)11(7)17/h16-17H,3-5H2,1-2H3

InChI Key

VZEUMRXJWIAEOK-UHFFFAOYSA-N

SMILES

CCCCC(=O)C1=C(C(=C(C(=C1O)Cl)OC)Cl)O

Canonical SMILES

CCCCC(=O)C1=C(C(=C(C(=C1O)Cl)OC)Cl)O

Synonyms

1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl-)-1-pentanone
DIF-2 (Dictyostelium)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl-)-1-pentanone
Reactant of Route 2
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl-)-1-pentanone
Reactant of Route 3
Reactant of Route 3
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl-)-1-pentanone
Reactant of Route 4
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl-)-1-pentanone
Reactant of Route 5
Reactant of Route 5
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl-)-1-pentanone
Reactant of Route 6
Reactant of Route 6
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl-)-1-pentanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.